molecular formula C14H18FN3O2 B4964330 N-(2-fluorophenyl)-N'-[3-(2-oxo-1-pyrrolidinyl)propyl]urea

N-(2-fluorophenyl)-N'-[3-(2-oxo-1-pyrrolidinyl)propyl]urea

Cat. No. B4964330
M. Wt: 279.31 g/mol
InChI Key: YNZJVZHULWBZFG-UHFFFAOYSA-N
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Description

N-(2-fluorophenyl)-N'-[3-(2-oxo-1-pyrrolidinyl)propyl]urea, also known as FPUPU, is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields. FPUPU belongs to the class of compounds known as ureas, which have been widely studied for their pharmacological properties.

Mechanism of Action

The mechanism of action of N-(2-fluorophenyl)-N'-[3-(2-oxo-1-pyrrolidinyl)propyl]urea involves its interaction with the GABA-A receptor, which is a major inhibitory neurotransmitter in the central nervous system. This compound enhances the activity of the GABA-A receptor, leading to the inhibition of neuronal excitability and the suppression of seizures. It also exerts its analgesic and anti-inflammatory effects by inhibiting the activity of cyclooxygenase-2 (COX-2) and lipoxygenase (LOX), which are enzymes involved in the synthesis of pro-inflammatory mediators.
Biochemical and Physiological Effects
This compound has been shown to exhibit a wide range of biochemical and physiological effects. It has been found to increase the levels of GABA in the brain, leading to the enhancement of GABAergic neurotransmission. It also reduces the levels of pro-inflammatory cytokines such as TNF-α and IL-1β, leading to the suppression of inflammation. This compound has also been found to increase the levels of brain-derived neurotrophic factor (BDNF), which is a protein that plays a crucial role in the survival and differentiation of neurons.

Advantages and Limitations for Lab Experiments

One of the major advantages of N-(2-fluorophenyl)-N'-[3-(2-oxo-1-pyrrolidinyl)propyl]urea is its potent anticonvulsant and analgesic properties, which make it an ideal candidate for the development of new therapeutics for the treatment of neurological disorders and pain. However, one of the limitations of this compound is its poor solubility, which can make it difficult to administer in vivo. Another limitation is its potential toxicity, which needs to be carefully evaluated before its clinical use.

Future Directions

There are several future directions for the study of N-(2-fluorophenyl)-N'-[3-(2-oxo-1-pyrrolidinyl)propyl]urea. One of the areas of interest is the development of new analogs of this compound with improved pharmacological properties, such as increased solubility and reduced toxicity. Another area of interest is the investigation of the potential use of this compound in the treatment of other neurological disorders, such as epilepsy and anxiety disorders. Additionally, the study of the molecular mechanisms underlying the effects of this compound on neuronal function and inflammation can lead to the development of new therapeutics for the treatment of various diseases.

Synthesis Methods

The synthesis of N-(2-fluorophenyl)-N'-[3-(2-oxo-1-pyrrolidinyl)propyl]urea involves the reaction of 2-fluoroaniline with N-(tert-butoxycarbonyl)-3-aminopropyl pyrrolidine-2-one, followed by deprotection of the tert-butoxycarbonyl group using trifluoroacetic acid. The resulting product is purified by column chromatography to obtain this compound in high yield and purity.

Scientific Research Applications

N-(2-fluorophenyl)-N'-[3-(2-oxo-1-pyrrolidinyl)propyl]urea has been extensively studied for its potential applications in various scientific fields. It has been found to exhibit potent anticonvulsant, analgesic, and anti-inflammatory properties. This compound has also been studied for its potential use as a therapeutic agent for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.

properties

IUPAC Name

1-(2-fluorophenyl)-3-[3-(2-oxopyrrolidin-1-yl)propyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18FN3O2/c15-11-5-1-2-6-12(11)17-14(20)16-8-4-10-18-9-3-7-13(18)19/h1-2,5-6H,3-4,7-10H2,(H2,16,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YNZJVZHULWBZFG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)N(C1)CCCNC(=O)NC2=CC=CC=C2F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18FN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>41.9 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49823928
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

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